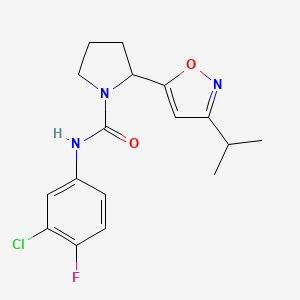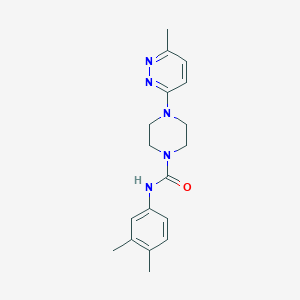![molecular formula C15H17NO4S B4461050 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4461050.png)
6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one
Overview
Description
Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Chromenones, on the other hand, are a type of organic compound with a structure based on the flavone backbone. They are known to exhibit a wide range of biological activities.
Chemical Reactions Analysis
The chemical reactions involving “6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one” would depend on the specific conditions and reagents used. Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one, serve as essential building blocks in drug development. Researchers explore their potential as scaffolds for novel pharmaceutical compounds. The piperidine ring imparts favorable pharmacokinetic properties, making it a valuable moiety for drug design. Scientists investigate modifications around this core to enhance bioactivity, selectivity, and metabolic stability .
Anticancer Agents
The chromenone scaffold in 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one has shown promise in inhibiting cancer cell growth. Researchers study its effects on specific pathways, such as angiogenesis, apoptosis, and cell cycle regulation. By optimizing its structure, they aim to develop potent anticancer agents .
Anti-inflammatory Compounds
Piperidine derivatives exhibit anti-inflammatory properties. Scientists explore the potential of 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one as an anti-inflammatory agent. Understanding its mechanism of action and interactions with inflammatory mediators is crucial for therapeutic applications .
Neurological Disorders
Given the central nervous system’s vulnerability to various diseases, researchers investigate piperidine-based compounds for neuroprotection. 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one may modulate neurotransmitter systems or protect neurons from oxidative stress. Its neuropharmacological potential warrants further exploration .
Antiviral Activity
Piperidine derivatives have demonstrated antiviral effects against various viruses. Scientists assess 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one’s ability to inhibit viral replication or entry. Its structural features may contribute to antiviral efficacy .
Material Science and Organic Electronics
Beyond medicinal applications, piperidine-based compounds find utility in material science. Researchers investigate their use as building blocks for organic semiconductors, light-emitting materials, and sensors. The chromenone core in 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one could contribute to novel materials with tailored properties.
Mechanism of Action
properties
IUPAC Name |
6-(2-methylpiperidin-1-yl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-4-2-3-9-16(11)21(18,19)13-6-7-14-12(10-13)5-8-15(17)20-14/h5-8,10-11H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDJXBVFHWIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-phenyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B4460972.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-3-methoxyphenyl}-2-methoxyisonicotinamide](/img/structure/B4460977.png)
![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460989.png)
![N,N-dimethyl-4-(4-{[2-(3-phenyl-1-piperidinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B4460990.png)


![N-(3-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461003.png)
![N-{3-chloro-4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4461006.png)

![1-(ethylsulfonyl)-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4461015.png)
![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B4461023.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B4461034.png)
![3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one](/img/structure/B4461058.png)
![N-benzyl-1-[6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4461061.png)